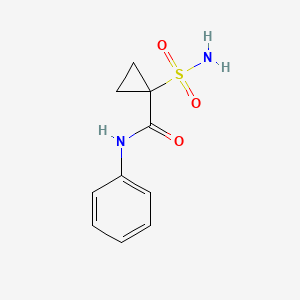
N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential as an inhibitor of the NLRP3 inflammasome. This compound is part of a broader class of molecules that are being explored for their anti-inflammatory properties, particularly in the context of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .
Méthodes De Préparation
The synthesis of N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the sulfamoyl group.
Applications De Recherche Scientifique
N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurodegenerative diseases and other inflammatory conditions.
Mécanisme D'action
The mechanism of action of N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide involves the inhibition of the NLRP3 inflammasome. This inflammasome is a multiprotein complex that plays a crucial role in the body’s immune response by mediating the secretion of pro-inflammatory cytokines such as IL-1β. By inhibiting this complex, the compound can reduce inflammation and potentially mitigate the progression of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide can be compared with other similar compounds such as:
N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound also inhibits the NLRP3 inflammasome but may have different potency and selectivity profiles.
N-Phenyl-1-(methylsulfonamido)cyclopropane-1-carboxamide: Another analog with variations in the sulfonamido group, which can affect its chemical and biological properties.
Propriétés
Numéro CAS |
669008-36-0 |
|---|---|
Formule moléculaire |
C10H12N2O3S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
N-phenyl-1-sulfamoylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H12N2O3S/c11-16(14,15)10(6-7-10)9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H2,11,14,15) |
Clé InChI |
XFMQLCCDZHEODP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(=O)NC2=CC=CC=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


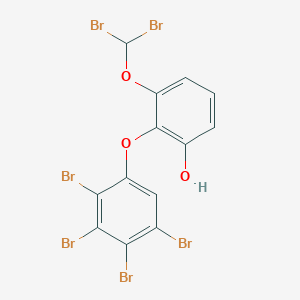
![Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-](/img/structure/B12535963.png)
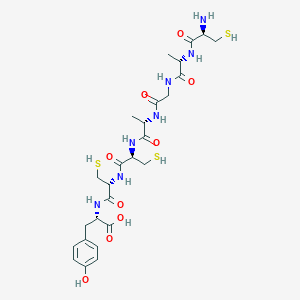
![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
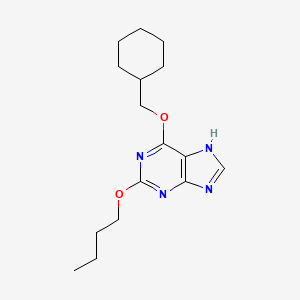
![1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-](/img/structure/B12535996.png)
![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)
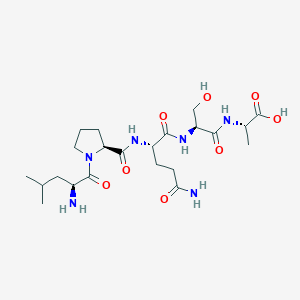
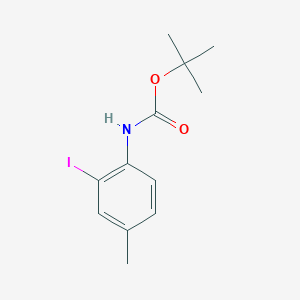
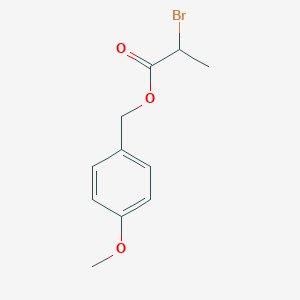
![4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12536022.png)
![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)
